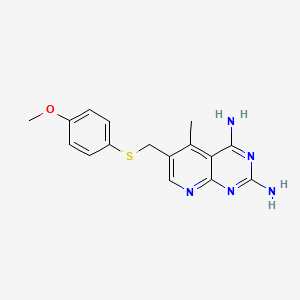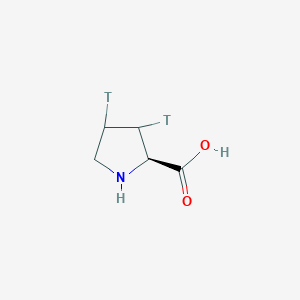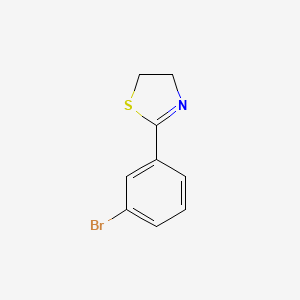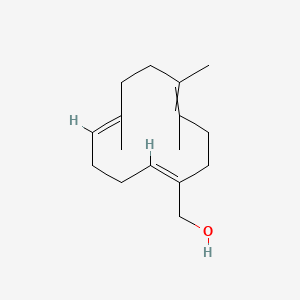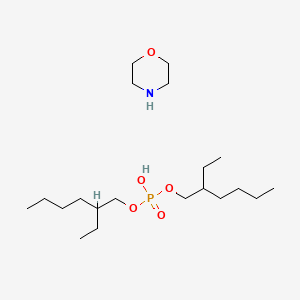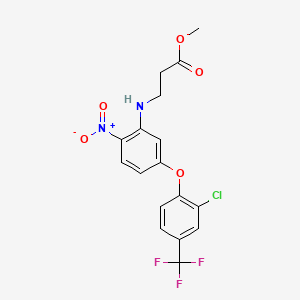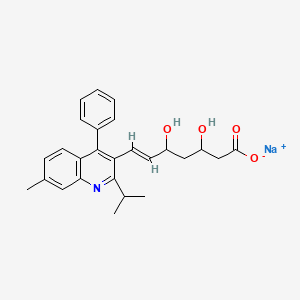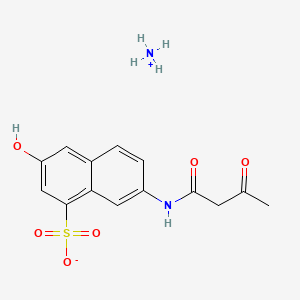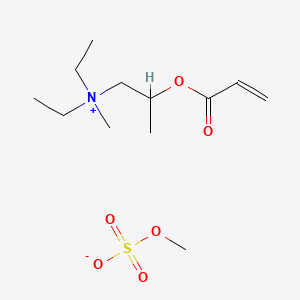
Diethylmethyl(2-((1-oxoallyl)oxy)propyl)ammonium methyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylmethyl(2-((1-oxoallyl)oxy)propyl)ammonium methyl sulphate is a chemical compound known for its unique properties and applications in various fields. It is characterized by its molecular structure, which includes an ammonium group, a propyl chain, and a methyl sulphate group. This compound is often used in scientific research and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethylmethyl(2-((1-oxoallyl)oxy)propyl)ammonium methyl sulphate typically involves the reaction of diethylmethylamine with 2-(1-oxoallyl)oxypropyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher efficiency and yield. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylmethyl(2-((1-oxoallyl)oxy)propyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diethylmethyl(2-((1-oxoallyl)oxy)propyl)ammonium methyl sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a tool for modifying biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethylmethyl(2-((1-oxoallyl)oxy)propyl)ammonium methyl sulphate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in cellular signaling or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate
- Diethylmethyl(2-((1-oxoallyl)oxy)butyl)ammonium methyl sulphate
Uniqueness
Diethylmethyl(2-((1-oxoallyl)oxy)propyl)ammonium methyl sulphate is unique due to its specific molecular structure, which imparts distinct reactivity and stability compared to similar compounds. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
94086-96-1 |
|---|---|
Molekularformel |
C12H25NO6S |
Molekulargewicht |
311.40 g/mol |
IUPAC-Name |
diethyl-methyl-(2-prop-2-enoyloxypropyl)azanium;methyl sulfate |
InChI |
InChI=1S/C11H22NO2.CH4O4S/c1-6-11(13)14-10(4)9-12(5,7-2)8-3;1-5-6(2,3)4/h6,10H,1,7-9H2,2-5H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
GBCBBJPVBPDPHJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CC(C)OC(=O)C=C.COS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)-1-methylethyl]acetamide](/img/structure/B12692293.png)

